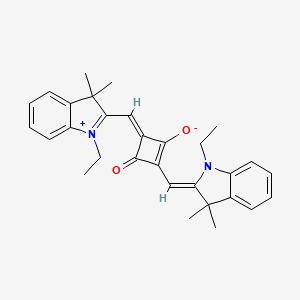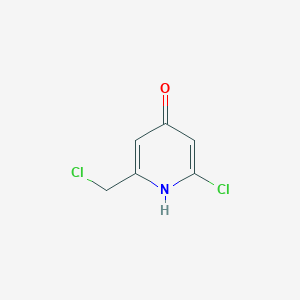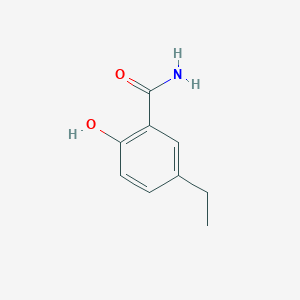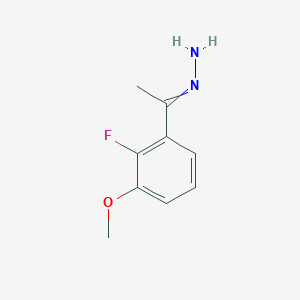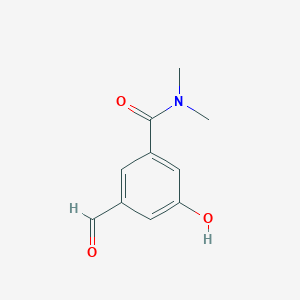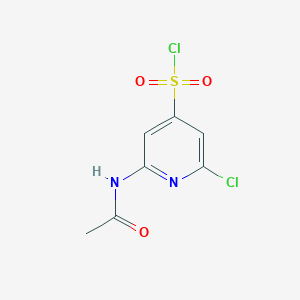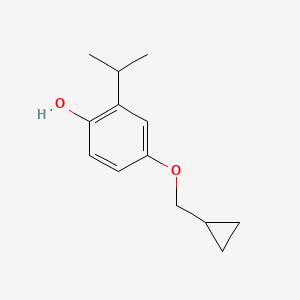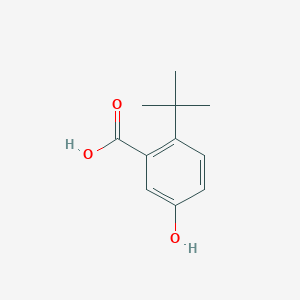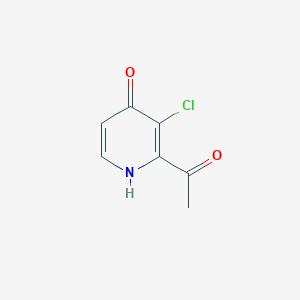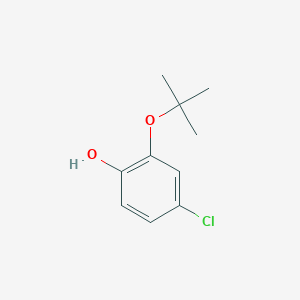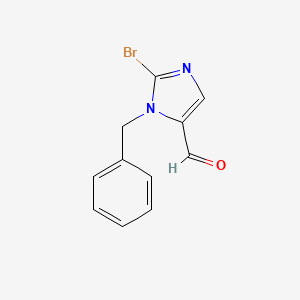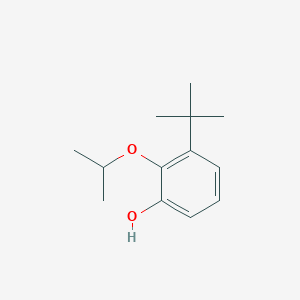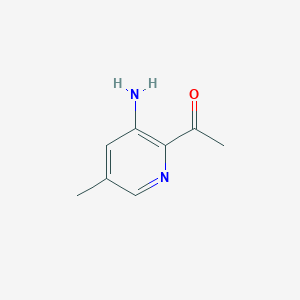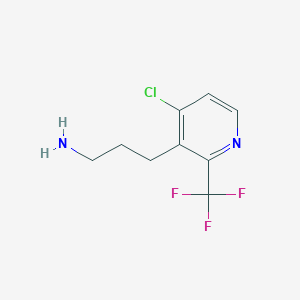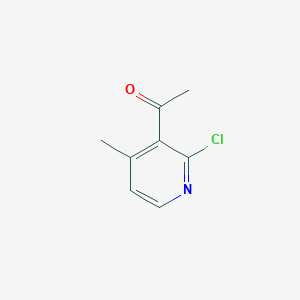
1-(2-Chloro-4-methylpyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a halogenated heterocyclic compound, specifically a pyridine derivative, which features a chlorine atom and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methylpyridin-3-YL)ethanone typically involves the chlorination of 4-methylpyridine followed by acylation. One common method includes the reaction of 4-methylpyridine with thionyl chloride to introduce the chlorine atom, followed by the Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-methylpyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of 1-(2-azido-4-methylpyridin-3-YL)ethanone or 1-(2-thio-4-methylpyridin-3-YL)ethanone.
Oxidation: Formation of 1-(2-chloro-4-carboxypyridin-3-YL)ethanone.
Reduction: Formation of 1-(2-chloro-4-methylpyridin-3-YL)ethanol.
Scientific Research Applications
1-(2-Chloro-4-methylpyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Similar structure but with a fluorine atom instead of a methyl group.
1-(2-Chloro-4-methylthiazol-5-YL)ethanone: Contains a thiazole ring instead of a pyridine ring.
1-(2-Chloro-3-methylpyridin-4-YL)ethanone: Different position of the chlorine and methyl groups on the pyridine ring.
Uniqueness
1-(2-Chloro-4-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(2-chloro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-4-10-8(9)7(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
SPKNXIJJONFHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


